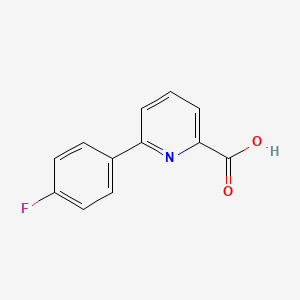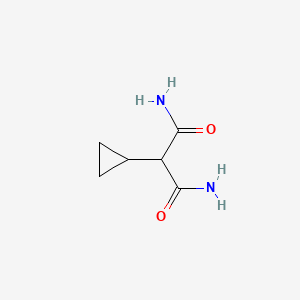
3-(3-Pyridyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various methods, including chemical oxidative polymerization , reactions with nitrogen nucleophiles , and cross-coupling reactions . For instance, the synthesis of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO nanoparticles was achieved using ammonium persulfate as an oxidant . Similarly, the reactivity of 2,3-pyridine dicarboxylic anhydride with substituted anilines under different conditions was studied, leading to the formation of arylcarbamoylpyridinecarboxylic acid and other derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Pyridyl)aniline dihydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, X-ray analysis was used to determine the crystal structures of complexes formed by anilic acids and dipyridyl compounds . The structure of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline was also elucidated, showing different dihedral angles between the pyrrole and benzene rings . These studies highlight the importance of molecular structure in determining the properties and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of compounds containing aniline and pyridine moieties has been explored in several studies. Pyrrole-2-carboxylic acid was found to be an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides . Additionally, the reactivity of 2,3-pyridine dicarboxylic anhydride towards nitrogen nucleophiles was investigated, leading to the synthesis of various derivatives . These reactions demonstrate the versatility of aniline and pyridine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline and pyridine derivatives have been extensively studied. The corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid were estimated, showing that it acts as a mixed-type inhibitor . The copolymers of aniline and pyrrole were prepared, and their morphologies, thermal, and electrochemical performances were investigated, revealing that the properties of the copolymers are highly dependent on the monomer ratio . These studies provide valuable information on the behavior of aniline and pyridine derivatives in various environments.
科学的研究の応用
Synthesis of Antiarrhythmic Agents
- H. Oinuma et al. (1990) detailed the synthesis of [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate, a selective class III antiarrhythmic agent.
Novel Ligands for Catalysis
- J. Yorke et al. (2010) synthesized novel di-2-pyridyl imines for use in Suzuki coupling reactions, demonstrating their effectiveness in forming palladium imine complexes.
Polyethylene Production Catalysts
- Lihua Guo et al. (2010) explored iron(II) 2,6-bis(imino)pyridyl complexes with bulky and unsymmetrical substituted aniline groups for catalyzing ethylene polymerization.
Palladium-Catalyzed Synthesis of 7-Azaindoles
- R. Hodgkinson et al. (2009) demonstrated a palladium-catalyzed route for synthesizing 1-functionalised 7-azaindoles using 3-(2-haloalkenyl)-2-pyridyl-halides and anilines.
Direct Chalcogenation in Organic Synthesis
- Shiping Yang et al. (2017) achieved direct ortho-chalcogenation of phenols and anilines, facilitated by a 2-pyridyl group.
Synthesis of Luminescent Platinum Complexes
- Dileep A. K. Vezzu et al. (2010) synthesized N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds for creating luminescent platinum complexes with potential electroluminescence applications.
Crystal Engineering with Anilic Acids
- M. Zaman et al. (2001) studied the co-crystallization of anilic acids with dipyridyl compounds, forming complexes with potential in crystal engineering.
Spectrophotometric Metal Detection
- D. Horiguchi et al. (1983) synthesized water-soluble pyridylazoaniline reagents for sensitive and selective spectrophotometric determination of metals such as iron(II) and copper(II).
将来の方向性
特性
IUPAC Name |
3-pyridin-3-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSQUBTKOMVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611073 |
Source


|
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)aniline dihydrochloride | |
CAS RN |
1049789-92-5 |
Source


|
| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


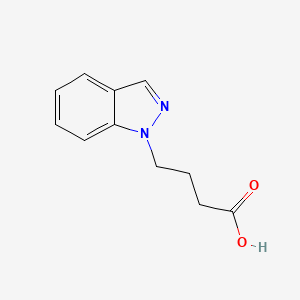
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

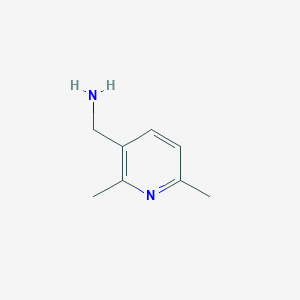
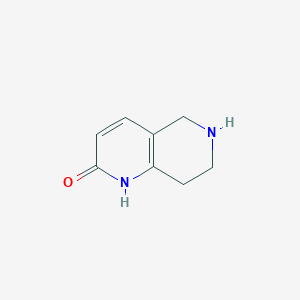
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)
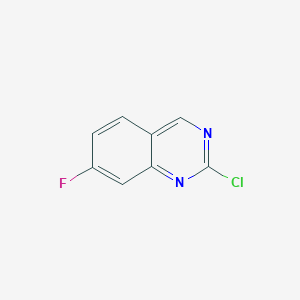

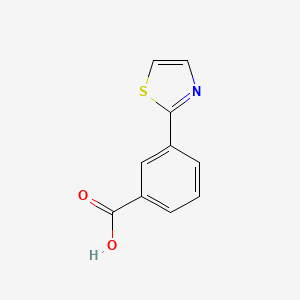

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)
